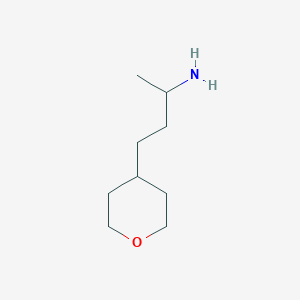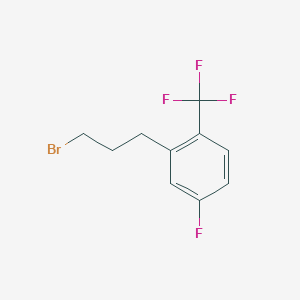
3-(2-Phenylpropan-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylpropan-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylpropan-2-yl)piperidine typically involves the alkylation of piperidine with a suitable phenylpropan-2-yl halide. One common method includes the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the phenylpropan-2-yl group onto the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives using metal catalysts like cobalt, ruthenium, or nickel. These methods are scalable and can produce high yields of the desired piperidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylpropan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylpropan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of 3-(2-Phenylpropan-2-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its effects are mediated through binding to target proteins, altering their activity and leading to physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenethylpiperidine: Similar structure but lacks the methyl group on the phenyl ring.
1-Benzylpiperidine: Contains a benzyl group instead of the 1-methyl-1-phenylethyl group.
1-(2-Phenylethyl)piperidine: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
3-(2-Phenylpropan-2-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-(2-phenylpropan-2-yl)piperidine |
InChI |
InChI=1S/C14H21N/c1-14(2,12-7-4-3-5-8-12)13-9-6-10-15-11-13/h3-5,7-8,13,15H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
XHHXLAVLQJDFPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCCNC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)


amine](/img/structure/B13594379.png)
![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)

![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)

![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)


![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)


